2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group and an acetamide moiety attached to a trifluoromethylphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the chlorinated quinazolinone with an appropriate acetamide derivative under suitable conditions.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the acetamide intermediate with a trifluoromethylphenyl derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like DMF or DMSO; elevated temperatures.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the
Properties
Molecular Formula |
C17H11ClF3N3O2 |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-11-3-6-14-13(7-11)16(26)24(9-22-14)8-15(25)23-12-4-1-10(2-5-12)17(19,20)21/h1-7,9H,8H2,(H,23,25) |
InChI Key |
XGZLAJOVGJJBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.